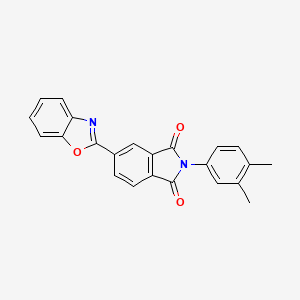
5-(1,3-benzoxazol-2-yl)-2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1,3-benzoxazol-2-yl)-2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione, also known as DBZ, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.
科学的研究の応用
5-(1,3-benzoxazol-2-yl)-2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione has been shown to have potential applications in various scientific research fields, including cancer research, neurobiology, and drug discovery. In cancer research, 5-(1,3-benzoxazol-2-yl)-2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione has been found to inhibit the growth of cancer cells by targeting the Notch signaling pathway, which is involved in cell proliferation and differentiation. In neurobiology, 5-(1,3-benzoxazol-2-yl)-2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione has been shown to enhance the differentiation of neural stem cells into neurons, which may have implications for the treatment of neurodegenerative diseases. In drug discovery, 5-(1,3-benzoxazol-2-yl)-2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione has been used as a lead compound for the development of new drugs that target the Notch signaling pathway.
作用機序
The mechanism of action of 5-(1,3-benzoxazol-2-yl)-2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione involves its interaction with the Notch signaling pathway. Notch is a transmembrane receptor that plays a critical role in cell proliferation and differentiation. Upon activation, Notch undergoes proteolytic cleavage, which releases its intracellular domain (NICD). NICD then translocates to the nucleus, where it interacts with transcription factors to regulate gene expression. 5-(1,3-benzoxazol-2-yl)-2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione inhibits the activation of Notch by binding to the enzyme gamma-secretase, which is responsible for the cleavage of Notch. This prevents the release of NICD and downstream signaling, leading to the inhibition of cell proliferation and differentiation.
Biochemical and Physiological Effects
5-(1,3-benzoxazol-2-yl)-2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione has been shown to have both biochemical and physiological effects. Biochemically, 5-(1,3-benzoxazol-2-yl)-2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione inhibits the activity of gamma-secretase, which is involved in the cleavage of various transmembrane proteins, including Notch. Physiologically, 5-(1,3-benzoxazol-2-yl)-2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione has been shown to inhibit the growth of cancer cells and enhance the differentiation of neural stem cells into neurons. However, 5-(1,3-benzoxazol-2-yl)-2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione has also been found to have cytotoxic effects on some normal cells, indicating that its use may be limited in certain applications.
実験室実験の利点と制限
5-(1,3-benzoxazol-2-yl)-2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione has several advantages for lab experiments, including its high potency and selectivity for the Notch signaling pathway. Additionally, 5-(1,3-benzoxazol-2-yl)-2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione is a synthetic compound, which allows for easy modification and optimization of its structure for specific applications. However, 5-(1,3-benzoxazol-2-yl)-2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione also has limitations, including its cytotoxic effects on some normal cells, which may limit its use in certain applications. Additionally, 5-(1,3-benzoxazol-2-yl)-2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione has limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the research and development of 5-(1,3-benzoxazol-2-yl)-2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione. One potential direction is the optimization of its structure for improved potency and selectivity for the Notch signaling pathway. Additionally, 5-(1,3-benzoxazol-2-yl)-2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione may be used as a lead compound for the development of new drugs that target the Notch signaling pathway. Furthermore, the potential applications of 5-(1,3-benzoxazol-2-yl)-2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione in other fields, such as immunology and infectious diseases, may be explored. Finally, the cytotoxic effects of 5-(1,3-benzoxazol-2-yl)-2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione on normal cells may be further investigated to determine its safety and efficacy in clinical applications.
合成法
5-(1,3-benzoxazol-2-yl)-2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione can be synthesized using a multi-step process, starting from commercially available starting materials. The synthesis involves the reaction of 2-aminobenzoic acid with acetic anhydride to form 2-acetylamino benzoic acid. This intermediate is then reacted with o-nitrophenyl isocyanate to form 2-acetylamino-5-nitrobenzoic acid, which is further reacted with 3,4-dimethyl aniline to form the final product, 5-(1,3-benzoxazol-2-yl)-2-(3,4-dimethylphenyl)-1H-isoindole-1,3(2H)-dione.
特性
IUPAC Name |
5-(1,3-benzoxazol-2-yl)-2-(3,4-dimethylphenyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O3/c1-13-7-9-16(11-14(13)2)25-22(26)17-10-8-15(12-18(17)23(25)27)21-24-19-5-3-4-6-20(19)28-21/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAFYXNURQOQJEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C4=NC5=CC=CC=C5O4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,3-Benzoxazol-2-yl)-2-(3,4-dimethylphenyl)isoindole-1,3-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-hydroxy-1-(3-methylbenzyl)-3-({methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)-2-piperidinone](/img/structure/B6059642.png)
![(3R*,4R*)-1-(cyclohexylcarbonyl)-4-[4-(2-phenylethyl)-1-piperazinyl]-3-piperidinol](/img/structure/B6059645.png)
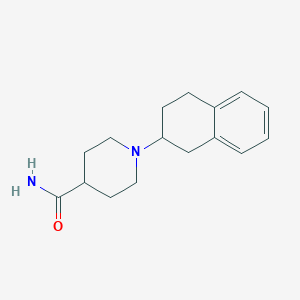
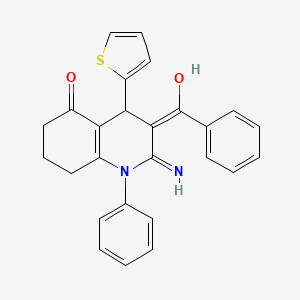
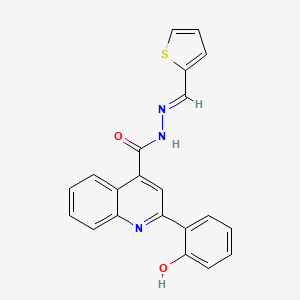
![1-acetyl-4-[3-(4-methoxyphenyl)-3-phenylpropanoyl]-1,4-diazepane](/img/structure/B6059684.png)
![2-chloro-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B6059689.png)
methyl]amino}-6-hydroxy-4-pyrimidinyl)acetate](/img/structure/B6059696.png)
![2-[4-(2-fluoro-4-methoxybenzyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6059704.png)
![3-(4-methoxyphenyl)-2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B6059708.png)
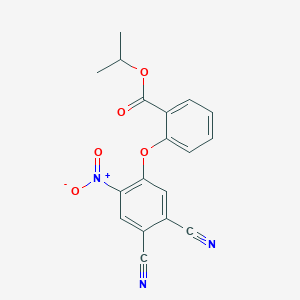
![N-{1-[1-(2-oxo-4-phenylbutanoyl)-4-piperidinyl]-1H-pyrazol-5-yl}tetrahydro-3-furancarboxamide](/img/structure/B6059728.png)
![6-hydroxy-5-(4-methoxybenzyl)-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(1H)-pyrimidinone](/img/structure/B6059742.png)
![2-(cyclopropylacetyl)-7-(2,3-dimethoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6059760.png)